

Technical Guide: ¹H NMR Structural Validation of 6-(methylthio)-m-cresol

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Compound of Interest

Compound Name: *m*-CRESOL, 6-(METHYLTHIO)-

CAS No.: 23385-54-8

Cat. No.: B1675970

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Executive Summary & Application Context

6-(methylthio)-m-cresol (CAS: 23385-54-8) serves as a critical intermediate in the synthesis of sulfur-containing phenolic antioxidants and specific pharmaceutical stabilizers (e.g., insulin formulations).[1] Its structural integrity is defined by the precise regiochemistry of the methylthio (-SMe) group relative to the hydroxyl (-OH) and methyl (-CH₃) substituents.

In synthetic pathways involving the thiolation of m-cresol, thermodynamic and kinetic factors often generate regioisomers, primarily 2-(methylthio)-m-cresol. Distinguishing the target 6-isomer from these alternatives is a common bottleneck in process chemistry.

This guide provides a definitive ¹H NMR structural analysis, contrasting the target molecule with its primary regioisomer and starting material to ensure absolute identification.

Experimental Protocol (Self-Validating)

To replicate the spectral data described below, follow this standardized acquisition protocol. This workflow minimizes solvent effects that can obscure phenolic proton signals.

Sample Preparation

- Solvent: DMSO-d

(Recommended for OH visibility) or CDCl

(Standard for aliphatic resolution).

- Note: The analysis below references DMSO-d

values to highlight the exchangeable phenolic proton, a key validation marker.

- Concentration: 10–15 mg in 0.6 mL solvent.
- Tube: 5mm high-precision NMR tube.

Acquisition Parameters (400 MHz)

- Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.
- Relaxation Delay (D1):
1.0 s (Ensure full relaxation of aromatic protons).
- Scans (NS): 16 (Sufficient for >10 mg sample).
- Temperature: 298 K (25°C).

Structural Analysis: 6-(methylthio)-m-cresol Theoretical Framework

The molecule is a 1,3,6-trisubstituted benzene.

- Position 1: Hydroxyl (-OH)
- Position 3: Methyl (-CH
)
- Position 6: Methylthio (-SMe)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This substitution pattern leaves three aromatic protons at positions 2, 4, and 5.

- H2: Isolated between -OH and -CH
 . Expected Multiplicity: Singlet (s).
- H4 & H5: Adjacent to each other. Expected Multiplicity: Two Doublets (d) with ortho-coupling (~8.0 Hz).

Spectral Assignment (DMSO-d)

Signal	Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
A	9.89	Singlet (br)	1H	Ar-OH	Deshielded by H-bonding; D O exchangeable.
B	7.15	Doublet (Hz)	1H	H-5	Ortho to -SMe; least shielded aromatic proton.
C	6.75	Doublet (Hz)	1H	H-4	Ortho to -CH , Para to -OH (shielded).
D	6.65	Singlet (broad)	1H	H-2	Isolated between -OH and -CH ; strongly shielded by ortho-OH.
E	2.42	Singlet	3H	-SCH	Deshielded by Sulfur vs. Ar-Me.
F	2.25	Singlet	3H	Ar-CH	Classic benzylic methyl shift.

“

Analyst Note: The chemical shift of the -SMe group (2.42 ppm) is distinctively downfield from the Ar-Me group (2.25 ppm), providing a quick aliphatic check.

Comparative Analysis: Target vs. Alternatives

The primary challenge in QC is distinguishing the target from the starting material (incomplete reaction) and the 2-isomer (regio-impurity).

Comparison 1: vs. Starting Material (m-Cresol)[5]

- Key Difference: m-Cresol lacks the -SMe singlet at 2.42 ppm.
- Aromatic Region: m-Cresol has 4 aromatic protons (multiplet pattern) vs. 3 aromatic protons (clean s, d, d pattern) in the product.
- Validation: Integration of the aromatic region relative to the Ar-Me peak changes from 4:3 (m-cresol) to 3:3 (product).

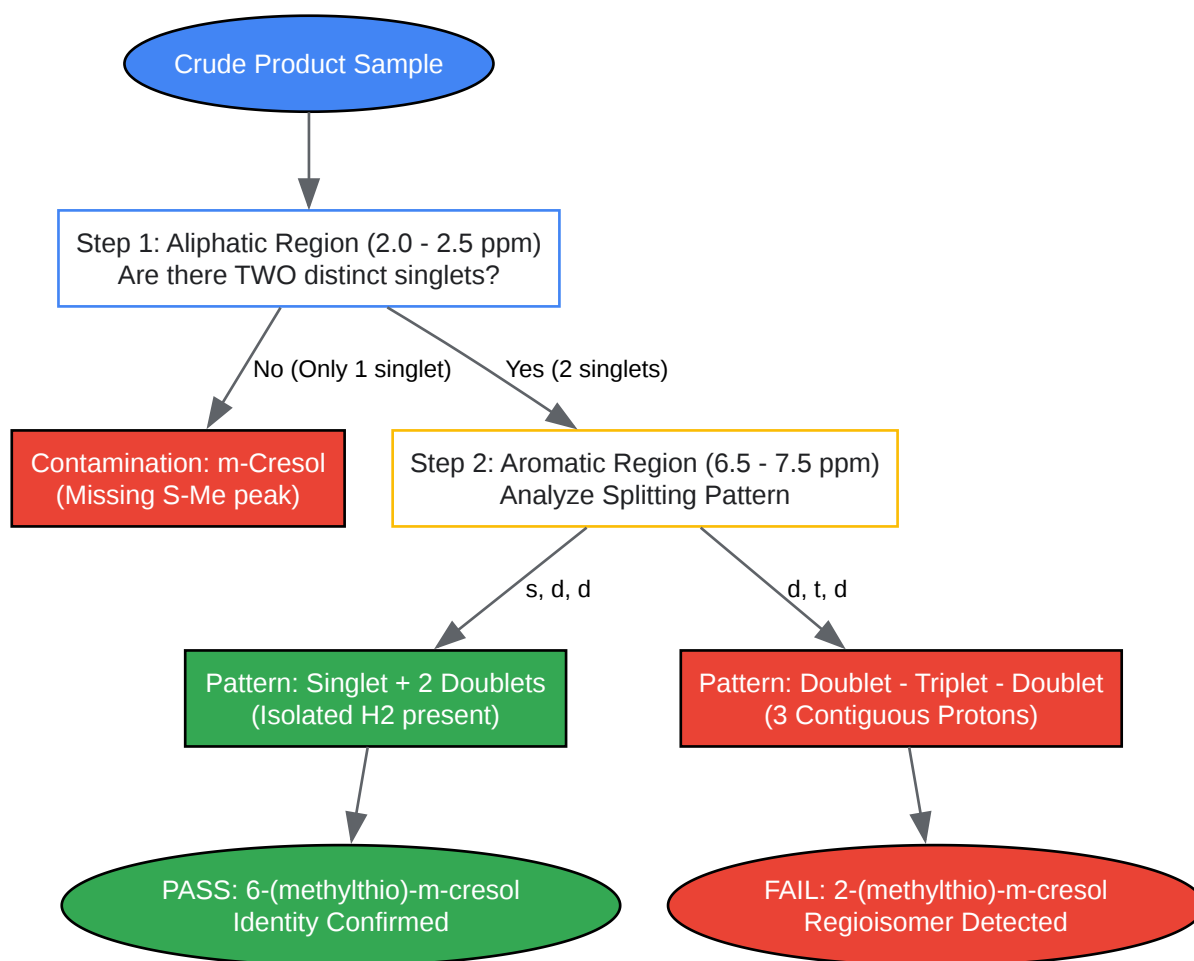
Comparison 2: vs. Regioisomer (2-(methylthio)-m-cresol)

This is the critical differentiation. In the 2-isomer, the -SMe group is between the -OH and -CH

Feature	Target: 6-(methylthio)	Alternative: 2-(methylthio)	Differentiation Logic
Substitution	1, 3, 6 (Asymmetric)	1, 2, 3 (Vicinal/Crowded)	
Proton Pattern	Isolated H2 + H4/H5 pair	Contiguous H4, H5, H6	The "Singlet" Test
Splitting	Singlet, Doublet, Doublet	Doublet, Triplet, Doublet	Target has a singlet (H2). 2-isomer has NO singlets; H5 is a triplet.
S-Me Shift	~2.42 ppm	~2.30 ppm	S-Me at pos 2 is shielded by ortho-OH/Me crowding.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for validating the synthesized product using ¹H NMR.



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Caption: Logical flowchart for distinguishing 6-(methylthio)-m-cresol from starting materials and regioisomers based on ^1H NMR splitting patterns.

References

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Sources

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